![molecular formula C24H32N4O4S B1228966 1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea](/img/structure/B1228966.png)
1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea is a member of piperidines.
Scientific Research Applications
COX-2 Inhibition : One study designed and synthesized 1,3-diarylurea derivatives with a methylsulfonyl pharmacophore, which included compounds similar to the specified molecule. These derivatives showed promise as selective cyclooxygenase-2 (COX-2) inhibitors, a target relevant in reducing inflammation and pain Zarghi et al., 2008.
Antiepileptic Properties : Another study focused on synthesizing and evaluating the antiepileptic properties of novel urea derivatives, including structures similar to the specified compound. The research found that certain compounds exhibited significant antiepileptic activity Prakash & Raja, 2011.
Inhibitors for Soluble Epoxide Hydrolase : A study synthesized ureas with a piperidyl moiety to investigate their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). The research indicated improvements in pharmacokinetic parameters and potential in reducing hyperalgesia Rose et al., 2010.
Cancer Research : There's also research on urea derivatives in the context of cancer. For instance, a study evaluated substituted benzenesulfonamides, structurally related to the specified compound, as potent membrane-bound phospholipase A2 inhibitors, a target relevant in cancer research Oinuma et al., 1991.
Corrosion Inhibition : A study on Mannich bases, including urea derivatives, found their effectiveness as corrosion inhibitors for mild steel in acidic environments Jeeva et al., 2015.
properties
Product Name |
1-(2-Methylphenyl)-3-[[1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinyl]methyl]urea |
|---|---|
Molecular Formula |
C24H32N4O4S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(4-morpholin-4-ylsulfonylphenyl)piperidin-4-yl]methyl]urea |
InChI |
InChI=1S/C24H32N4O4S/c1-19-4-2-3-5-23(19)26-24(29)25-18-20-10-12-27(13-11-20)21-6-8-22(9-7-21)33(30,31)28-14-16-32-17-15-28/h2-9,20H,10-18H2,1H3,(H2,25,26,29) |
InChI Key |
NSTWEYFATCCURH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



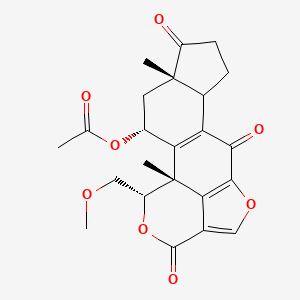
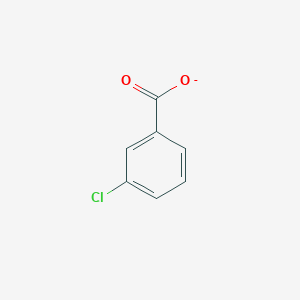
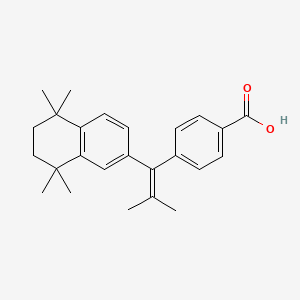
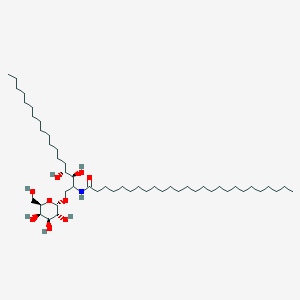
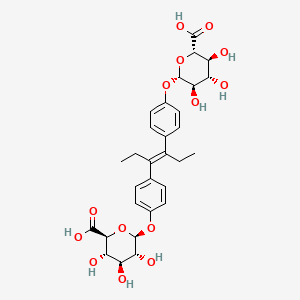
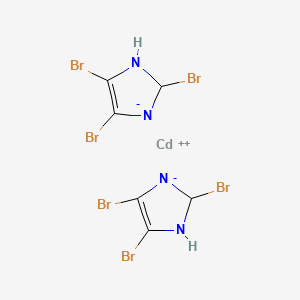
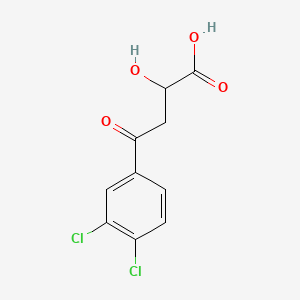
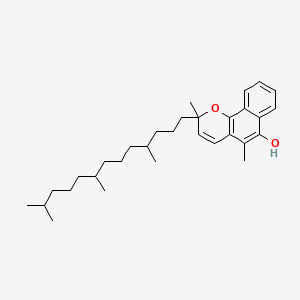
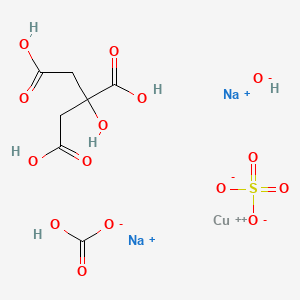

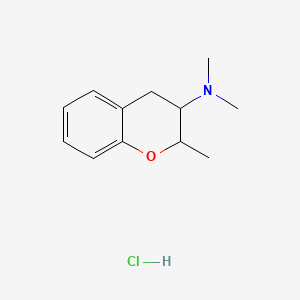
![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)
![N-(3-fluorophenyl)-2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1228906.png)
![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)